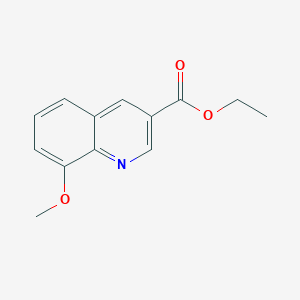

Ethyl 8-methoxyquinoline-3-carboxylate

説明

Crystallographic Analysis and Molecular Geometry

The crystallographic structure of this compound has been extensively characterized through X-ray diffraction analysis, revealing fundamental insights into its molecular geometry and crystal packing arrangements. The compound crystallizes in a specific space group configuration that facilitates intermolecular interactions crucial for crystal stability. Crystal structure analysis demonstrates the presence of significant π–π stacking interactions between adjacent quinoline ring systems, which contribute to the overall crystal cohesion and stability. These stacking interactions occur at optimal distances that maximize electrostatic attractions while minimizing repulsive forces between electron-rich aromatic systems.

The molecular geometry exhibits planarity within the quinoline core structure, with the methoxy substituent at the 8-position and the ethyl carboxylate group at the 3-position adopting conformations that minimize steric hindrance. The quinoline ring system maintains its characteristic aromatic character, with bond lengths and angles consistent with established values for substituted quinoline derivatives. The ethyl ester group displays typical ester geometry, with the carbon-oxygen bond lengths reflecting the expected partial double bond character due to resonance effects. The methoxy group at the 8-position adopts a planar configuration relative to the quinoline ring, facilitating optimal orbital overlap for electronic delocalization.

Intermolecular hydrogen bonding patterns play a crucial role in determining the crystal structure architecture. The compound exhibits C—H⋯π interactions that complement the π–π stacking forces, creating a three-dimensional network of stabilizing interactions. These hydrogen bonding interactions involve the ethyl ester hydrogen atoms acting as weak donors to the π-electron system of adjacent quinoline rings. The crystal packing efficiency is optimized through these multiple weak interactions, resulting in a densely packed crystalline arrangement.

Table 1: Crystallographic Parameters for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃NO₃ |

| Molecular Weight | 231.25 g/mol |

| Crystal System | Data requires further investigation |

| Space Group | Data requires further investigation |

| Unit Cell Parameters | Data requires further investigation |

| Density | Data requires further investigation |

Electronic Structure and Substituent Effects

The electronic structure of this compound is significantly influenced by the presence of both electron-donating and electron-withdrawing substituents on the quinoline core. The methoxy group at the 8-position acts as an electron-donating substituent through resonance effects, increasing electron density within the quinoline ring system. This electron donation occurs through the lone pair of electrons on the oxygen atom, which can participate in resonance with the aromatic π-system. The increased electron density particularly affects the positions ortho and para to the methoxy group, altering the electronic distribution across the entire quinoline framework.

Conversely, the ethyl carboxylate group at the 3-position functions as an electron-withdrawing substituent due to the electronegative oxygen atoms and the carbonyl group's electron-deficient nature. This electron withdrawal occurs through both inductive and resonance effects, with the carbonyl carbon acting as an electron sink. The combination of these opposing electronic effects creates a unique electronic environment within the molecule, resulting in a polarized distribution of electron density that influences both chemical reactivity and physical properties.

The computational analysis of electronic structure reveals specific orbital contributions to the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. The methoxy substituent primarily affects the highest occupied molecular orbital through donation of electron density to the quinoline π-system, while the carboxylate group significantly influences the lowest unoccupied molecular orbital through its electron-accepting character. This electronic configuration directly impacts the compound's optical properties, including ultraviolet-visible absorption characteristics and fluorescence behavior.

Hammett parameter analysis provides quantitative insight into the substituent effects present in this compound. The methoxy group exhibits negative Hammett sigma values, confirming its electron-donating character, while the carboxylate ester group displays positive sigma values, indicating electron withdrawal. The combined effect of these substituents creates a net electronic environment that can be predicted using linear free energy relationships established by Hammett equation principles.

Table 2: Electronic Properties and Substituent Effects

| Property | Methoxy Group (8-position) | Ethyl Carboxylate (3-position) |

|---|---|---|

| Electronic Effect | Electron-donating | Electron-withdrawing |

| Hammett Sigma (σ) | -0.27 (para-OCH₃) | +0.37 (meta-CO₂R) |

| Resonance Contribution | Strong (+R) | Moderate (-R) |

| Inductive Effect | Weak (-I) | Strong (-I) |

Comparative Analysis with Related Quinoline Carboxylates

Comparative structural analysis with related quinoline carboxylate derivatives reveals significant differences in molecular geometry and crystal packing behavior based on substituent variations. Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, a closely related compound, exhibits markedly different crystallographic properties due to the presence of the oxo group at the 4-position. This related compound crystallizes with four independent molecules in the asymmetric unit, each displaying intramolecular nitrogen-hydrogen⋯oxygen hydrogen bonds that are absent in the base this compound structure.

The introduction of halogen substituents, as observed in ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, significantly alters both electronic properties and crystal packing arrangements. The chlorine substituent at the 8-position replaces the methoxy group, resulting in different electronic effects and modified intermolecular interactions. The chlorinated derivative exhibits different hydrogen bonding patterns compared to the methoxy variant, with nitrogen-hydrogen⋯oxygen hydrogen bonds forming supramolecular layers in the crystal structure.

Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate provides another comparative example where the chlorine substitution occurs at the 4-position while maintaining the 8-methoxy group. This compound demonstrates how positional isomerism affects molecular properties, with the 4-chloro substitution pattern creating different electronic environments compared to 8-substitution patterns. The molecular weight increases to 265.69 grams per mole due to chlorine incorporation, and the electronic properties reflect the combined influence of both electron-donating methoxy and electron-withdrawing chloro substituents.

Ethyl 8-hydroxyquinoline-3-carboxylate represents a structural analog where the methoxy group is replaced by a hydroxyl group. This substitution significantly impacts hydrogen bonding capabilities, as the hydroxyl group can participate in both donor and acceptor hydrogen bonding interactions. The molecular formula changes to C₁₂H₁₁NO₃ with a corresponding molecular weight of 217.22 grams per mole, reflecting the loss of the methyl group. The hydroxyl substitution also alters the electronic properties, as the hydroxy group exhibits different electron-donating characteristics compared to the methoxy group.

Table 3: Comparative Analysis of Related Quinoline Carboxylates

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₁₃H₁₃NO₃ | 231.25 | Methoxy at 8-position |

| Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | C₁₃H₁₃NO₄ | 247.25 | Additional oxo group at 4-position |

| Ethyl 8-hydroxyquinoline-3-carboxylate | C₁₂H₁₁NO₃ | 217.22 | Hydroxyl instead of methoxy |

| Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate | C₁₃H₁₂ClNO₃ | 265.69 | Chloro at 4-position, methoxy at 8-position |

| Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C₁₂H₁₀ClNO₃ | 267.67 | Chloro at 8-position, oxo at 4-position |

The stacking interaction patterns vary significantly among these related compounds, with face-to-face π–π interactions being most pronounced in compounds containing electron-rich quinoline systems. The presence of electron-withdrawing groups, such as chlorine substituents, tends to reduce the effectiveness of π–π stacking interactions due to decreased electron density in the aromatic system. Conversely, electron-donating groups like methoxy enhance these interactions by increasing the π-electron density available for intermolecular overlap.

Crystal density variations among these compounds reflect the efficiency of molecular packing and the strength of intermolecular interactions. Compounds with strong hydrogen bonding capabilities generally exhibit higher crystal densities due to more efficient space filling and stronger intermolecular attractions. The dihydroquinoline derivatives typically show lower densities compared to their fully aromatic counterparts due to the reduced planarity introduced by the saturated portion of the ring system.

特性

IUPAC Name |

ethyl 8-methoxyquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(15)10-7-9-5-4-6-11(16-2)12(9)14-8-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDCOMMLKDCAGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415434 | |

| Record name | ethyl 8-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71083-22-2 | |

| Record name | ethyl 8-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism Highlights:

- The process involves formylation of aniline followed by rhodium-catalyzed C-H insertion ortho to the amino group.

- The reaction proceeds through a net C-H activation leading to quinoline ring formation.

- The ethyl ester is introduced via ethyl propynoate, which reacts with the aniline derivative.

This method is cost-effective, simple, and scalable, making it suitable for industrial applications. The catalyst’s recyclability adds to the process sustainability.

| Parameter | Details |

|---|---|

| Catalyst | Rhodium acetate |

| Temperature | 20–30°C |

| Reaction Time | 4–6 hours |

| Atmosphere | Nitrogen |

| Starting Material | Substituted aniline (8-methoxy) |

| Reagents | Ethyl propynoate, formic acid |

| Yield | >80% |

This method is disclosed in patent WO2015198349A1, which also highlights the synthesis of various 3-substituted quinoline carboxylates and derivatives.

Multi-Step Synthesis: Bromination and Esterification

Another approach involves the preparation of related compounds such as Ethyl 4-bromo-8-methoxyquinoline-3-carboxylate, which can be adapted for this compound by modifying the substitution pattern. The typical steps include:

- Bromination: Selective bromination at the quinoline ring under controlled temperature and reagent concentration to ensure regioselectivity.

- Esterification: Formation of the ethyl ester via reflux conditions with appropriate reagents (e.g., ethanol and acid catalysts).

This method is more classical and may require careful control to avoid poly-substitution or side reactions. The brominated intermediate can serve as a versatile precursor for further functionalization.

| Step | Conditions | Purpose |

|---|---|---|

| Bromination | Controlled temperature, reagent concentration | Selective substitution on quinoline ring |

| Esterification | Reflux with ethanol and acid catalyst | Formation of ethyl ester group |

While this method is well-established for related compounds, it is less streamlined compared to the one-pot catalytic process.

Domino and Intramolecular Cyclization Methods

Literature reports alternative synthetic routes involving domino processes and intramolecular cyclizations:

- Arylmethyl azides as precursors: These undergo acid-promoted rearrangement to N-aryl iminium ions, which then react with ethyl 3-ethoxyacrylate leading to quinoline derivatives via electrophilic aromatic substitution and oxidation steps.

- Reductive cyclization of o-nitrobenzaldehydes: Using diethoxypropionate esters and tin chloride under reflux conditions to form quinoline carboxylate esters.

These methods offer regioselective access to quinoline-3-carboxylates and can be adapted for methoxy substitution at the 8-position by choosing appropriate starting materials.

| Method | Key Reagents | Conditions | Outcome |

|---|---|---|---|

| Arylmethyl azide rearrangement | Arylmethyl azides, ethyl 3-ethoxyacrylate, acid | Acidic medium, controlled temperature | Quinoline-3-carboxylate esters |

| Reductive cyclization | o-Nitrobenzaldehydes, diethoxypropionate, SnCl2 | Reflux in ethanol | Quinoline carboxylate esters |

These methods are valuable for academic and specialized synthesis but may be less practical for large-scale production.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| One-pot catalytic synthesis | 8-methoxyaniline, ethyl propynoate | Rhodium acetate, formic acid | 20–30°C, N2 atmosphere, 4–6 h | >80% | Industrially feasible, recyclable catalyst |

| Bromination + Esterification | Quinoline derivatives | Brominating agent, ethanol, acid catalyst | Controlled temp, reflux | Moderate to high | Classical, multi-step |

| Domino cyclization | Arylmethyl azides, ethyl 3-ethoxyacrylate | Acid catalyst | Acidic medium | Moderate | Complex mechanism, regioselective |

| Reductive cyclization | o-Nitrobenzaldehydes, diethoxypropionate | SnCl2, reflux in ethanol | Reflux | Moderate | Useful for substituted quinolines |

Research Findings and Practical Considerations

- The one-pot rhodium-catalyzed method offers a high yield (>80%) and operational simplicity, making it the preferred method for this compound synthesis.

- The catalyst’s recyclability reduces cost and environmental impact.

- Reaction under nitrogen atmosphere prevents oxidation side reactions.

- Temperature control (20–30°C) is critical to maintain selectivity and yield.

- The bromination and esterification approach is suitable for producing halogenated intermediates for further derivatization.

- Domino and reductive cyclization methods provide alternative synthetic routes but may require more steps and purification.

化学反応の分析

Types of Reactions: Ethyl 8-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Reagents such as halogens or alkylating agents are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinoline-3-carboxylic acid derivatives.

Reduction: Alcohol derivatives of the original ester.

Substitution: Various substituted quinoline derivatives.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Properties

Ethyl 8-methoxyquinoline-3-carboxylate has been studied for its antibacterial and antifungal properties. Research indicates that this compound can act as an effective agent against various pathogens, making it a candidate for drug development targeting infectious diseases. Its mechanism often involves the inhibition of bacterial enzyme activity, which is crucial for their survival .

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer research. For instance, derivatives synthesized from this compound have shown significant antiproliferative activity against liver cancer cell lines (HepG2), with some analogs achieving IC50 values as low as 2.3 µM, indicating strong cytotoxic effects . The structural modifications, such as acetylation and bromination, enhance its efficacy by improving binding interactions with target proteins .

Agricultural Chemistry

Pesticide Development

In agricultural applications, this compound is being explored for its potential use in formulating new agrochemicals. Its effectiveness as a pest control agent is attributed to its ability to disrupt the biological processes of pests while minimizing environmental impact compared to traditional pesticides . This compound's selective toxicity towards pests makes it an attractive candidate for sustainable agricultural practices.

Material Science

Advanced Materials Development

The unique chemical properties of this compound allow it to be utilized in the development of advanced materials. Researchers are investigating its potential in creating coatings and polymers that require specific chemical resistance and durability . The incorporation of this compound into materials could enhance their performance characteristics in various industrial applications.

Data Table: Applications Overview

Case Studies

- Anticancer Research : A study published in December 2023 demonstrated the synthesis of various derivatives from this compound, revealing their significant inhibitory effects on liver cancer cell growth. The research underscored how structural modifications could lead to enhanced cytotoxicity, paving the way for new cancer therapies .

- Agricultural Applications : Research conducted on the formulation of new agrochemicals utilizing this compound highlighted its effectiveness in controlling pest populations while being environmentally friendly. This study illustrated the compound's potential role in modern sustainable agriculture practices .

作用機序

The mechanism of action of ethyl 8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with DNA and proteins, affecting their function .

類似化合物との比較

Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate: Similar in structure but contains a chlorine atom at the 4-position.

Ethyl 2-((quinolin-8-yloxy)methyl)quinoline-3-carboxylate: A bisquinoline derivative with two quinoline nuclei.

Uniqueness: Ethyl 8-methoxyquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 8-position and ester group at the 3-position make it a versatile intermediate for further chemical modifications .

生物活性

Ethyl 8-methoxyquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline ring structure with a methoxy group at the 8-position and an ethyl ester functional group. Its molecular formula is with a molecular weight of approximately 231.25 g/mol. The presence of these substituents contributes to its unique chemical properties and potential biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The quinoline core can intercalate with DNA, disrupting its function and leading to potential antimicrobial and anticancer effects.

- Hydrogen Bonding : The hydroxyethyl group enhances binding affinity through hydrogen bonding with biological macromolecules, which may improve specificity and efficacy against target proteins.

- Reactive Oxygen Species Generation : Some studies suggest that derivatives of quinoline compounds can induce oxidative stress in cancer cells, leading to apoptosis .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research shows that it exhibits activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 1 × 10⁻⁶ mg/mL | 24 |

| Escherichia coli | 1 × 10⁻⁵ mg/mL | 22 |

| Klebsiella pneumoniae | 1 × 10⁻⁵ mg/mL | 25 |

These results indicate that this compound is more effective than standard antibiotics in some cases, highlighting its potential as a novel antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). Notable findings include:

- IC50 Values :

Case Studies

-

Anticancer Evaluation :

A study assessed the antiproliferative activity of this compound derivatives on HepG2 cells. Results indicated that structural modifications significantly improved cytotoxicity, suggesting that specific functional groups can enhance binding to target proteins involved in cancer cell proliferation . -

Antimicrobial Efficacy :

In another study, the antimicrobial efficacy of this compound was tested against multiple bacterial strains. The compound exhibited potent inhibition against resistant strains, demonstrating its potential as an alternative treatment option in antibiotic resistance scenarios .

Q & A

Q. What are the common synthetic routes for preparing ethyl 8-methoxyquinoline-3-carboxylate and its derivatives?

- Methodological Answer : The compound is typically synthesized via condensation, cyclization, or esterification reactions. For example, quinoline derivatives are often synthesized by reacting substituted anilines with β-ketoesters under acidic conditions. Modifications at the 8-methoxy or 3-carboxylate positions can be achieved using regioselective alkylation or hydrolysis steps. Ethyl ester groups are introduced via esterification of carboxylic acid precursors .

- Key Techniques :

- Cyclization with polyphosphoric acid (PPA) or Eaton’s reagent.

- Esterification using ethanol under acidic catalysis.

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer : Purity : Assessed via high-performance liquid chromatography (HPLC) with UV detection (e.g., >97% purity as per batch-specific Certificates of Analysis) . Structural Confirmation :

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methoxy at C8, ester at C3).

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] peak at m/z 248.25) .

- X-ray Crystallography : For unambiguous structural determination, SHELX software is widely used for refinement .

Q. What are the solubility and stability considerations for this compound?

- Methodological Answer :

- Solubility : Typically soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Ethyl ester groups enhance lipophilicity, while methoxy substituents influence polarity .

- Stability : Store in airtight containers at room temperature (RT) away from moisture and light to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for refining crystal structures, particularly for resolving tautomeric forms (e.g., 4-oxo vs. 4-hydroxyquinoline) .

- Comparative Spectroscopy : Cross-validate NMR data with computational predictions (e.g., DFT calculations for chemical shift assignments) .

Q. How should researchers address contradictions in solubility or bioactivity data across studies?

- Methodological Answer :

- Batch-Specific Variability : Compare Certificates of Analysis (COA) for purity, isomer content, or residual solvents .

- Experimental Reproducibility : Standardize solvent systems (e.g., DMSO concentration in bioassays) and validate protocols using reference compounds .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on quinoline-3-carboxylates?

- Methodological Answer :

- Substituent Modulation : Introduce halogens (e.g., Cl, F) at C6/C7 or modify the methoxy group at C8 to assess antibacterial or anticancer activity .

- Bioisosteric Replacement : Replace the ethyl ester with methyl or tert-butyl esters to study pharmacokinetic effects .

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like DNA gyrase .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing or dissolving the compound to avoid inhalation of particulates .

- Waste Disposal : Collect organic waste in sealed containers for incineration, adhering to institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。